Iminostilbene-10,11-dihydrodiol
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Overview
Description
Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of iminostilbene, featuring hydroxyl groups at the 10 and 11 positions of the dibenzoazepine structure. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iminostilbene-10,11-dihydrodiol typically involves the hydroxylation of iminostilbene. One common method is the catalytic hydrogenation of iminostilbene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is carried out in a solvent like ethanol or methanol, with hydrogen gas as the reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process starting from iminodibenzyl. The process involves catalytic dehydrogenation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recyclable solvents and catalysts is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to iminostilbene under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of iminostilbene.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Iminostilbene-10,11-dihydrodiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Serves as a precursor in the synthesis of anticonvulsant drugs like carbamazepine and oxcarbazepine.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .
Comparison with Similar Compounds
Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A keto analog of carbamazepine with similar therapeutic effects.
Uniqueness: Iminostilbene-10,11-dihydrodiol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike its derivatives, it is primarily used as an intermediate in the synthesis of other pharmacologically active compounds .
Properties
IUPAC Name |
(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCHZCENLAZOX-OKILXGFUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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